molecular formula C10H14BrNO2S B1522651 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide CAS No. 1182913-23-0

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Cat. No.: B1522651
CAS No.: 1182913-23-0
M. Wt: 292.19 g/mol
InChI Key: JJKOYHPEPFTONV-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom, an isopropyl group, and a methyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product formation. The general reaction scheme is as follows:

4-Bromo-3-methylbenzenesulfonyl chloride+IsopropylamineThis compound+HCl\text{4-Bromo-3-methylbenzenesulfonyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-3-methylbenzenesulfonyl chloride+Isopropylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted sulfonamides
  • Oxidized or reduced sulfonamide derivatives
  • Coupled products with various functional groups

Scientific Research Applications

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects. Additionally, the bromine and isopropyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • 4-Bromo-N-methylbenzenesulfonamide
  • N-Isopropyl-4-methylbenzenesulfonamide
  • 3-Bromo-4-methylbenzenesulfonamide

Comparison: 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is unique due to the combination of its bromine, isopropyl, and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity in substitution reactions and potentially greater biological activity due to the presence of the bromine atom.

Properties

IUPAC Name

4-bromo-3-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKOYHPEPFTONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681098
Record name 4-Bromo-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182913-23-0
Record name 4-Bromo-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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